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molecular formula C10H15NO2S B8554803 5-Methyl-2-(propylsulfonyl)aniline

5-Methyl-2-(propylsulfonyl)aniline

Cat. No. B8554803
M. Wt: 213.30 g/mol
InChI Key: BHWOPWONGQLHDU-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

A solution of 4-methyl-2-nitro-1-(propylsulfonyl)benzene (Intermediate 227; 11 g, 45 mmol) in methanol (150 ml) was treated with Pd/C (1.1 g) and the reaction mixture was stirred under 3 Kg/cm2 pressure of hydrogen at RT for 5 h. The catalyst was filtered through celite and the solvent was removed under reduced pressure to afford the title compound (9 g, 94%) as pale yellow liquid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH2:11][CH2:12][CH3:13])(=[O:10])=[O:9])=[C:4]([N+:14]([O-])=O)[CH:3]=1.[H][H]>CO.[Pd]>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH2:11][CH2:12][CH3:13])(=[O:10])=[O:9])=[C:4]([CH:3]=1)[NH2:14]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
CC1=CC(=C(C=C1)S(=O)(=O)CCC)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C=C1)S(=O)(=O)CCC)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=C(N)C1)S(=O)(=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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